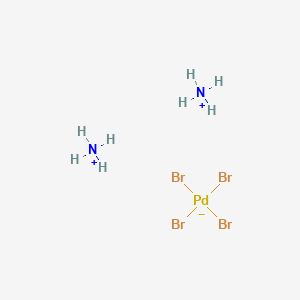
Diazanium;tetrabromopalladium(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammonium tetrabromopalladate(2-) is an inorganic compound with the chemical formula (NH4)2PdBr4. It is a palladium-based complex that features prominently in various chemical and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: Diammonium tetrabromopalladate(2-) can be synthesized through the reaction of palladium(II) bromide with ammonium bromide in an aqueous solution. The reaction typically involves dissolving palladium(II) bromide in water, followed by the addition of ammonium bromide. The mixture is then stirred and heated to facilitate the formation of the desired compound. The reaction can be represented as follows: [ \text{PdBr}_2 + 2 \text{NH}_4\text{Br} \rightarrow (\text{NH}_4)_2\text{PdBr}_4 ]
Industrial Production Methods: In an industrial setting, the production of diammonium tetrabromopalladate(2-) follows a similar approach but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The compound is then isolated through filtration and recrystallization techniques.
化学反应分析
Types of Reactions: Diammonium tetrabromopalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.
Substitution: The bromide ligands in the compound can be substituted with other ligands such as chloride, cyanide, or phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and appropriate solvents like water or organic solvents.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: New palladium complexes with different ligands.
科学研究应用
Diammonium tetrabromopalladate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of palladium-based materials and as a precursor for other palladium compounds.
作用机制
The mechanism of action of diammonium tetrabromopalladate(2-) involves its ability to coordinate with various ligands and substrates. The palladium center in the compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions. These processes are facilitated by the unique electronic and steric properties of the palladium center, allowing it to interact with a wide range of molecular targets and pathways.
相似化合物的比较
Diammonium tetrabromopalladate(2-) can be compared with other palladium complexes such as:
Diammonium tetrachloropalladate(2-): Similar in structure but with chloride ligands instead of bromide.
Dipotassium tetrabromopalladate(2-): Contains potassium ions instead of ammonium ions.
Dipotassium tetrachloropalladate(2-): Similar to diammonium tetrachloropalladate(2-) but with potassium ions.
Uniqueness: Diammonium tetrabromopalladate(2-) is unique due to its specific ligand environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride counterparts.
属性
分子式 |
Br4H8N2Pd |
|---|---|
分子量 |
462.11 g/mol |
IUPAC 名称 |
diazanium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI 键 |
UQZGCQZNXUAIGZ-UHFFFAOYSA-L |
规范 SMILES |
[NH4+].[NH4+].Br[Pd-2](Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


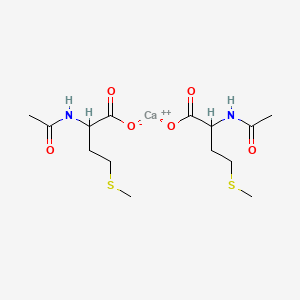
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
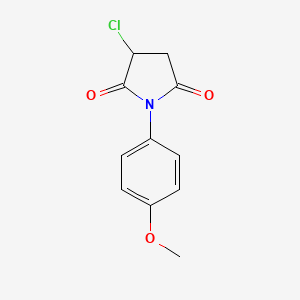

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
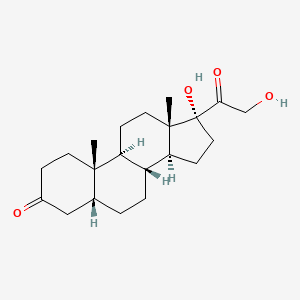
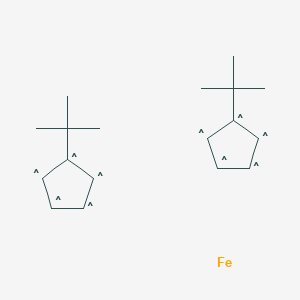
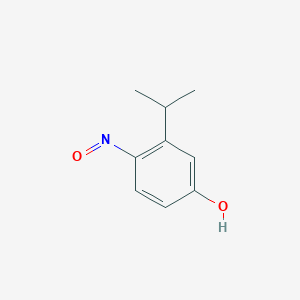
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)

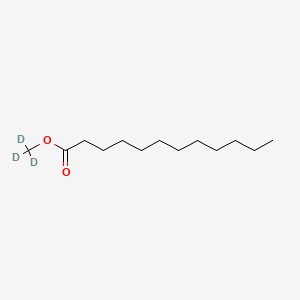
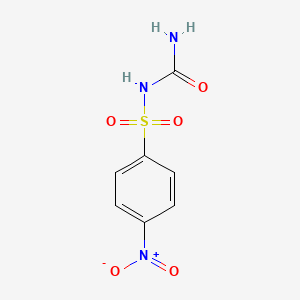
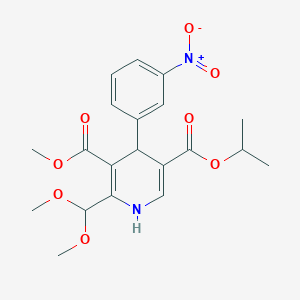
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
